REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([C:9]1[CH:10]=[C:11]([C:15](OC)=[O:16])[CH:12]=[N:13][CH:14]=1)[CH3:8]>C1COCC1>[CH2:7]([C:9]1[CH:10]=[C:11]([CH2:15][OH:16])[CH:12]=[N:13][CH:14]=1)[CH3:8] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=NC1)C(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was slowly quenched with 15% NaOH
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
The solid was washed with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=NC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.31 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |